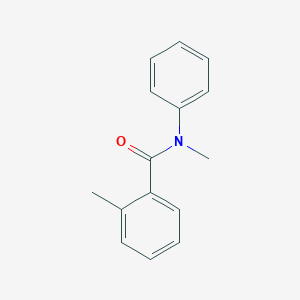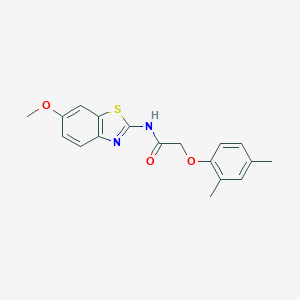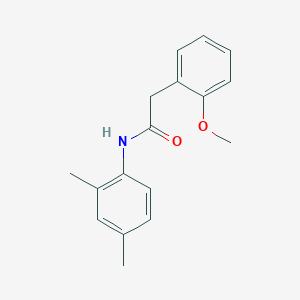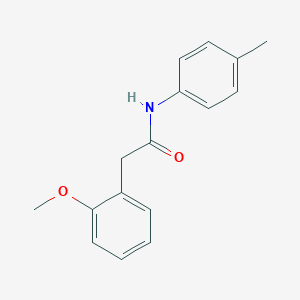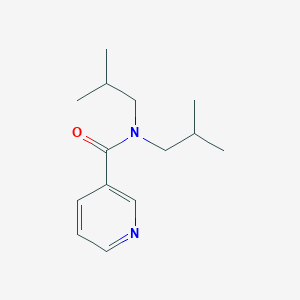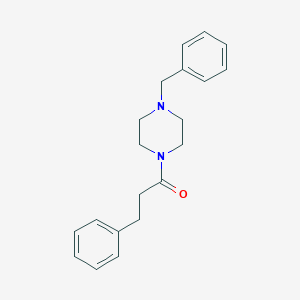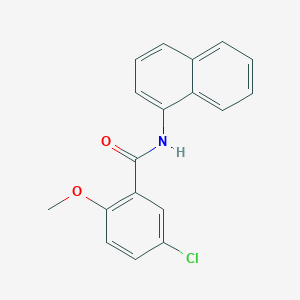
5-chloro-2-methoxy-N-(1-naphthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-(1-naphthyl)benzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It is a selective inhibitor of c-Jun N-terminal kinase (JNK), which is a member of the mitogen-activated protein kinase (MAPK) family. JNK is involved in a variety of cellular processes, including apoptosis, inflammation, and stress response. GW 5074 has been shown to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 selectively inhibits JNK by binding to its ATP-binding site. JNK is activated by phosphorylation in response to various stress stimuli, and is involved in the regulation of gene expression, apoptosis, and inflammation. Inhibition of JNK by 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has been shown to have anti-inflammatory and anti-tumor effects, as well as to protect against neuronal damage.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit cell proliferation, induce apoptosis, and reduce inflammation. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has several advantages as a tool for scientific research. It is a selective inhibitor of JNK, which allows for the specific study of JNK-related cellular processes. It is also relatively stable and easy to synthesize. However, there are also limitations to its use. It has low solubility in water, which can limit its use in certain experiments. Additionally, its effects may be influenced by the cell type and experimental conditions used.
Orientations Futures
There are several future directions for the use of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 in scientific research. One area of interest is the development of more potent and selective JNK inhibitors. Another area of interest is the study of the role of JNK in various diseases, and the potential therapeutic effects of JNK inhibitors such as 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074. Additionally, the use of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 in combination with other drugs or therapies may have synergistic effects and enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 involves several steps, including the reaction of 1-naphthylamine with 5-chloro-2-methoxybenzoyl chloride to form 5-chloro-2-methoxy-N-(1-naphthyl)benzamide. The compound is then purified by recrystallization or column chromatography. The yield of the synthesis is typically around 50-60%.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-(1-naphthyl)benzamide 5074 has been extensively used in scientific research as a tool to study the role of JNK in various cellular processes. It has been shown to inhibit JNK activity in vitro and in vivo, and to have potential therapeutic effects in diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C18H14ClNO2 |
|---|---|
Poids moléculaire |
311.8 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-10-9-13(19)11-15(17)18(21)20-16-8-4-6-12-5-2-3-7-14(12)16/h2-11H,1H3,(H,20,21) |
Clé InChI |
CGKCUVCZAYVWTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



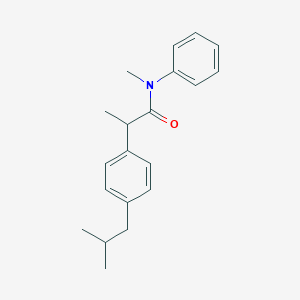
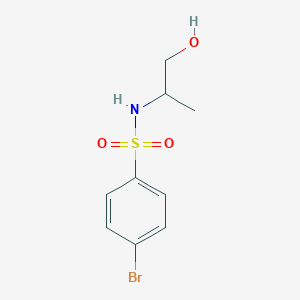
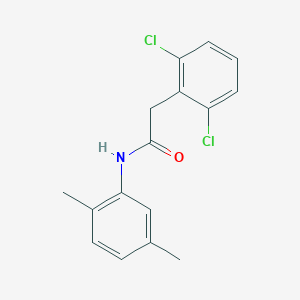
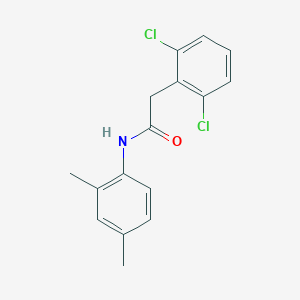
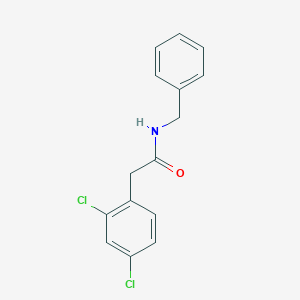
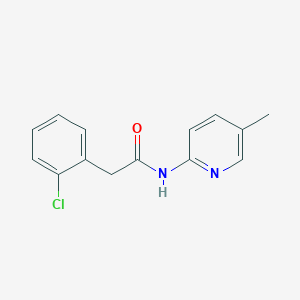
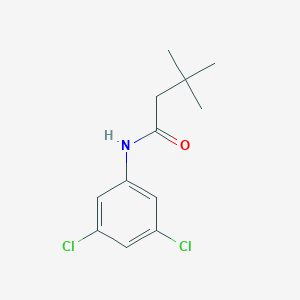
![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)
